Cas no 464-85-7 (Epiquinamine)
Epiquinamine structure
Product Name:Epiquinamine
Epiquinamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3aH-Furo[2,3-b]indol-3a-ol,8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-,(3aR,8aS)-
- Quinamine
- (3aR,8aS)-8a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
- 3aH-Furo(2,3-b)indol-3a-ol, 8a-((1S,2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-, (3aR,8aS)-
- 8a-(5-Vinyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo(2,3-b)indol-3a-ol
- 8a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
- Alkaloid B from Cinchona ledgeriana
- AKOS040762263
- 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol
- EINECS 207-357-3
- 52XI366326
- FS-8766
- 3AH-FURO(2,3-B)INDOL-3A-OL, 8A-(5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)-2,3,8,8A-TETRAHYDRO-, (1S-(1.ALPHA.,2.ALPHA.(3AS*,8AR*),4.ALPHA.,5.BETA.))-
- QUINAMINE [MI]
- UNII-52XI366326
- 464-85-7
- Q27261026
- 3-epi-Quinamine
- Conchinamin
- Epichinamin
- Epiquinamine
- Conquinamine
- 464-86-8
-
- Inchi: 1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1
- Chiave InChI: ALNKTVLUDWIWIH-HLQCWHFUSA-N
- Sorrisi: O1CC[C@]2(C3C=CC=CC=3N[C@@]12[C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)O
Proprietà calcolate
- Massa esatta: 312.18400
- Massa monoisotopica: 312.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 512
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.7A^2
- XLogP3: 2.1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 185.5 ºC
- Punto di ebollizione: 452.33°C (rough estimate)
- Punto di infiammabilità: 248.7°C
- Indice di rifrazione: 1.5600 (estimate)
- Solubilità: Molto leggermente solubile (0,62 g/l) (25°C),
- PSA: 44.73000
- LogP: 2.38860
- Rotazione specifica: D +116° or +104° (c = 0.5 in alcohol)
Epiquinamine Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
Epiquinamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4881-1 mg |
Quinamine |
464-85-7 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q90830-5mg |
Quinamine |
464-85-7 | 5mg |
¥4000.0 | 2021-09-08 | ||
| A2B Chem LLC | AG32324-10mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-20mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-50mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-100mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-500mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 500mg |
$623.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-1g |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 1g |
$1033.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-5g |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 5g |
$4303.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-10g |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 10g |
$8405.00 | 2024-04-20 |
Epiquinamine Letteratura correlata
-
1. 308. Quinamine. Part V. epiQuinamine and epicinchonamineC. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1485
-
2. 232. Quinamine. Part IV. Sulphobenzeneazoquinamine and nitration and oxidation of quinamine to 3 : 6 : 8-trinitro-4-hydroxyquinolineG. Bendz,C. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1130
-
3. 133. Quinamine. Part IT. A. Henry,K. S. Kirby,G. E. Shaw J. Chem. Soc. 1945 524
-
4. 134. Quinamine. Part II. ConstitutionK. S. Kirby J. Chem. Soc. 1945 528
-
Satish B. Thopate,Mandalaparthi Phanindrudu,Sandip B. Jadhav,Rambabu Chegondi Chem. Commun. 2023 59 3795
464-85-7 (Epiquinamine) Prodotti correlati
- 464-86-8(Conquinamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso